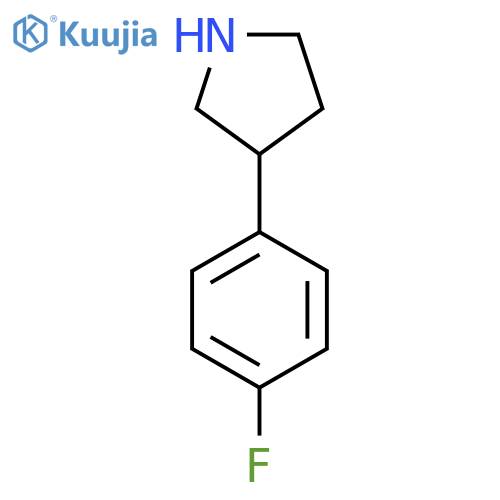Cas no 144620-11-1 (3-(4-Fluorophenyl)pyrrolidine)

3-(4-Fluorophenyl)pyrrolidine structure
商品名:3-(4-Fluorophenyl)pyrrolidine
3-(4-Fluorophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-Fluorophenyl)pyrrolidine
- Pyrrolidine, 3-(4-fluorophenyl)-
- 3-(4-fluorophenyl)pyrrolidine(SALTDATA: FREE)
- Racemic 3-(4-fluoro-phenyl)-pyrrolidine
- F-3020
- 144620-11-1
- BCP27304
- AB66506
- IWOQWISAVOSATC-UHFFFAOYSA-N
- 3-(4-fluoro-phenyl)-pyrrolidine, AldrichCPR
- EN300-102421
- AKOS011343954
- DTXSID90390260
- SCHEMBL1707108
- (3S)-3-(4-fluorophenyl)pyrrolidine
- 1-Pyridin-3-yl-methylpiperazinehydrochloride
- AB66508
- MFCD03032760
- AM20020497
- BB 0252257
- FT-0691911
- N10824
- F2148-0354
- FS-5971
- STK022678
- 3-(4-Fluoro-phenyl)pyrrolidine
- Z940902798
- racemic 3-(4-fluorophenyl)-pyrrolidine
- AB13032
- 3-(4-Fluoro-phenyl)-pyrrolidine
- SY344418
- (S)-3-(4-Fluoro-phenyl)-pyrrolidine
- ALBB-026936
- pyrrolidine, 3-(4-fluorophenyl)-, hydrochloride
- MFCD12964003
- 895243-06-8
-
- MDL: MFCD03032760
- インチ: 1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
- InChIKey: IWOQWISAVOSATC-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1CNCC1
計算された属性
- せいみつぶんしりょう: 165.09500
- どういたいしつりょう: 165.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.078
- ふってん: 241.8°C at 760 mmHg
- フラッシュポイント: 100°C
- 屈折率: 1.515
- PSA: 12.03000
- LogP: 2.23140
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-(4-Fluorophenyl)pyrrolidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 52
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Fluorophenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D547139-5g |
3-(4-Fluorophenyl)pyrrolidine |
144620-11-1 | 97% | 5g |
$2259 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1129508-250mg |
3-(4-Fluoro-phenyl)-pyrrolidine |
144620-11-1 | 95% | 250mg |
$170 | 2024-07-28 | |
| TRC | F594425-50mg |
3-(4-Fluorophenyl)pyrrolidine |
144620-11-1 | 50mg |
$138.00 | 2023-05-18 | ||
| Enamine | EN300-102421-5.0g |
3-(4-fluorophenyl)pyrrolidine |
144620-11-1 | 95.0% | 5.0g |
$870.0 | 2025-03-21 | |
| Life Chemicals | F2148-0354-0.25g |
3-(4-fluorophenyl)pyrrolidine |
144620-11-1 | 95%+ | 0.25g |
$90.0 | 2023-09-06 | |
| Life Chemicals | F2148-0354-10g |
3-(4-fluorophenyl)pyrrolidine |
144620-11-1 | 95%+ | 10g |
$1195.0 | 2023-09-06 | |
| Life Chemicals | F2148-0354-2.5g |
3-(4-fluorophenyl)pyrrolidine |
144620-11-1 | 95%+ | 2.5g |
$478.0 | 2023-09-06 | |
| Life Chemicals | F2148-0354-5g |
3-(4-fluorophenyl)pyrrolidine |
144620-11-1 | 95%+ | 5g |
$717.0 | 2023-09-06 | |
| Chemenu | CM198463-1g |
3-(4-Fluorophenyl)pyrrolidine |
144620-11-1 | 95%+ | 1g |
$542 | 2023-03-07 | |
| Cooke Chemical | BD0092332-1g |
3-(4-Fluorophenyl)pyrrolidine |
144620-11-1 | 98% | 1g |
RMB 2449.60 | 2025-02-20 |
3-(4-Fluorophenyl)pyrrolidine 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
144620-11-1 (3-(4-Fluorophenyl)pyrrolidine) 関連製品
- 125067-75-6(3-(3-Fluorophenyl)pyrrolidine)
- 676495-94-6(3-(4-Fluorophenyl)piperidine)
- 885277-79-2(3-(2-Fluorophenyl)pyrrolidine)
- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:144620-11-1)3-(4-Fluorophenyl)pyrrolidine

清らかである:99%
はかる:1g
価格 ($):261.0